molecular formula C12H12Cl2N2O2 B8040940 (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate

Cat. No.: B8040940
M. Wt: 287.14 g/mol
InChI Key: PEFPCFFQHXUBMA-UHFFFAOYSA-N
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Description

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its role as a carbamate herbicide, which interferes with metabolic processes and inhibits cell division at the growth point of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 3,4-dichloroaniline and other by-products.

    Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.

    Substitution: The compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various nucleophiles can be used to replace the carbamate group under appropriate conditions.

Major Products Formed

    Hydrolysis: 3,4-dichloroaniline and other carbamate derivatives.

    Oxidation: Oxidized forms of the original compound.

    Substitution: New compounds with different functional groups replacing the carbamate group.

Scientific Research Applications

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a model compound to study carbamate chemistry and reactions.

    Biology: Investigated for its effects on plant metabolism and cell division.

    Industry: Used in the formulation of herbicides for agricultural use.

Mechanism of Action

The compound exerts its effects by interfering with metabolic processes and inhibiting cell division at the growth point of plants. It targets specific enzymes involved in these processes, leading to the disruption of normal cellular functions and ultimately causing the death of the plant.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3,4-dichlorophenyl)carbamate (Swep)
  • 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)
  • 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron)

Uniqueness

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is unique due to its specific structure, which imparts distinct biological activity and chemical reactivity. Its ability to interfere with metabolic processes and inhibit cell division makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-12(2,5-6-15)18-11(17)16-8-3-4-9(13)10(14)7-8/h3-4,7H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPCFFQHXUBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)OC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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